N-(2,3-dichlorophenyl)-3-nitrobenzamide
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Overview
Description
N-(2,3-dichlorophenyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a dichlorophenyl group and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-3-nitrobenzamide typically involves the reaction of 2,3-dichloroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(2,3-dichlorophenyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though specific products depend on the conditions used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichlorophenyl)-2-nitrobenzamide
- N-(2,3-dichlorophenyl)-4-nitrobenzamide
- 2,3-dichlorophenylpiperazine
Uniqueness
N-(2,3-dichlorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzamide ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-5-2-6-11(12(10)15)16-13(18)8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGDOYJBSELOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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